molecular formula C26H26N4O4 B4198094 1-[(4-{3-[(2-furylmethyl)amino]-4-nitrophenyl}-1-piperazinyl)methyl]-2-naphthol

1-[(4-{3-[(2-furylmethyl)amino]-4-nitrophenyl}-1-piperazinyl)methyl]-2-naphthol

Cat. No. B4198094
M. Wt: 458.5 g/mol
InChI Key: COIFESHLDVDNBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-{3-[(2-furylmethyl)amino]-4-nitrophenyl}-1-piperazinyl)methyl]-2-naphthol, also known as FANFT, is a chemical compound that belongs to the class of arylamines. It was first synthesized in 1950 by the German chemist Fritz Muehlbauer and has been used in various scientific research applications since then.

Mechanism of Action

1-[(4-{3-[(2-furylmethyl)amino]-4-nitrophenyl}-1-piperazinyl)methyl]-2-naphthol is metabolized in the liver by N-hydroxylation to form a reactive intermediate, which can bind to DNA and proteins, leading to DNA damage and protein adduct formation. The reactive intermediate can also be detoxified by conjugation with glutathione or other cellular antioxidants. The extent of DNA damage and protein adduct formation depends on the balance between activation and detoxification pathways.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage, mutagenesis, and carcinogenesis in various experimental systems. It can also cause oxidative stress and inflammation, leading to tissue damage and dysfunction. This compound has been implicated in the development of bladder cancer in humans and animals exposed to the compound.

Advantages and Limitations for Lab Experiments

1-[(4-{3-[(2-furylmethyl)amino]-4-nitrophenyl}-1-piperazinyl)methyl]-2-naphthol is a well-characterized and widely used model compound for studying the metabolism and toxicity of arylamines. It is relatively easy to synthesize and purify, and its reactivity and toxicity can be modulated by chemical modification. However, this compound has some limitations for lab experiments, such as its low solubility in aqueous solutions and its potential to form reactive metabolites that can interfere with experimental results.

Future Directions

Future research on 1-[(4-{3-[(2-furylmethyl)amino]-4-nitrophenyl}-1-piperazinyl)methyl]-2-naphthol should focus on elucidating the mechanisms of arylamine-induced carcinogenesis and mutagenesis, as well as developing new strategies for preventing and treating arylamine-induced diseases. Some possible future directions are:
1. Studying the role of this compound in the development of other types of cancer, such as liver cancer and lung cancer.
2. Developing new methods for detecting and quantifying this compound and its metabolites in biological samples.
3. Investigating the effects of this compound on the gut microbiome and its potential role in gut dysbiosis and inflammation.
4. Developing new drugs or dietary interventions that can modulate the metabolism and toxicity of this compound and other arylamines.
Conclusion:
In conclusion, this compound is a well-known model compound for studying the metabolism and toxicity of arylamines. It has been used in various scientific research applications and has provided valuable insights into the mechanisms of arylamine-induced carcinogenesis and mutagenesis. However, this compound has some limitations for lab experiments, and its potential health effects on humans should be carefully evaluated. Future research on this compound should focus on developing new strategies for preventing and treating arylamine-induced diseases.

Scientific Research Applications

1-[(4-{3-[(2-furylmethyl)amino]-4-nitrophenyl}-1-piperazinyl)methyl]-2-naphthol has been widely used in scientific research as a model compound for studying the metabolism and toxicity of arylamines. It is also used as a reagent for the detection of primary amines and as a substrate for the determination of cytochrome P450 activity. This compound has been used in various in vitro and in vivo studies to investigate the mechanisms of arylamine-induced carcinogenesis and mutagenesis.

properties

IUPAC Name

1-[[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]methyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4/c31-26-10-7-19-4-1-2-6-22(19)23(26)18-28-11-13-29(14-12-28)20-8-9-25(30(32)33)24(16-20)27-17-21-5-3-15-34-21/h1-10,15-16,27,31H,11-14,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIFESHLDVDNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC3=CC=CC=C32)O)C4=CC(=C(C=C4)[N+](=O)[O-])NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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